Lesinurad Impurity B is a compound associated with the pharmaceutical agent lesinurad, which is primarily used in the treatment of gout. Lesinurad functions as a urate transporter 1 inhibitor, effectively lowering serum uric acid levels. The impurity, specifically identified as Lesinurad Impurity B, is of interest due to its implications in the synthesis and quality control of lesinurad, as well as its potential effects on the drug's efficacy and safety profile.
Lesinurad Impurity B is classified as an organic compound and falls under the category of pharmaceutical impurities. Its chemical structure is closely related to that of lesinurad, which itself is a racemic mixture consisting of two atropisomers.
The synthesis of lesinurad, and consequently its impurities, has been explored through various synthetic routes. A notable method involves a six-step process that begins with 4-bromonaphthalen-1-amine, which undergoes a Suzuki reaction to yield an intermediate compound. Subsequent reactions include:
Lesinurad Impurity B shares structural similarities with lesinurad but may differ in functional groups or stereochemistry. The molecular structure includes:
The detailed characterization of lesinurad has been performed using various analytical techniques such as Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry, and X-ray crystallography . These methods confirm the identity and purity of both lesinurad and its impurities.
Lesinurad Impurity B can form during specific reaction steps in the synthesis of lesinurad. The presence of reactive intermediates can lead to side reactions resulting in impurities.
Control strategies during manufacturing have been established to monitor these impurities closely. Analytical procedures are employed to ensure that the levels of Lesinurad Impurity B remain within acceptable limits to maintain drug efficacy and safety .
Lesinurad acts by inhibiting the urate transporter 1 protein (hURAT1), which is responsible for reabsorbing uric acid in the kidneys. By blocking this transporter, lesinurad increases uric acid excretion via urine.
The inhibitory effect on hURAT1 has an IC50 value of approximately 7.3 μM . This mechanism is crucial for its therapeutic effect in reducing serum uric acid levels in patients with gout.
Lesinurad Impurity B likely exhibits similar physical properties to lesinurad, including:
The chemical stability and reactivity profile are essential for understanding how this impurity behaves during storage and formulation processes. Stability studies indicate that both atropisomers of lesinurad are stable under various conditions, which may also apply to its impurities .
Lesinurad Impurity B serves primarily as a reference standard in analytical chemistry for quality control during the manufacturing of lesinurad. Understanding its properties and behavior helps ensure that pharmaceutical formulations meet regulatory standards for safety and efficacy.
Lesinurad Impurity B is a structurally related compound formed during the synthesis or storage of the active pharmaceutical ingredient (API) lesinurad, a selective uric acid reabsorption inhibitor used in gout management. Chemically identified as 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid, this impurity arises primarily through dehalogenation of the parent molecule, resulting in the loss of the bromine atom from the triazole ring [4]. The molecular formula is C₁₇H₁₅N₃O₂S, with a molecular weight of 325.39 g/mol, distinguishing it from lesinurad's bromine-containing structure (C₁₇H₁₄BrN₃O₂S, MW 404.28 g/mol) [4] [9].
Regulatory agencies including the FDA and EMA classify such process-related impurities as "identified impurities" subject to strict control limits per ICH Q3A(R2) and Q3B(R2) guidelines. Impurity B holds particular significance due to its potential pharmacological activity as a URAT1 inhibitor analogue, though with reduced potency compared to lesinurad. Its structural similarity necessitates rigorous monitoring to ensure it does not exceed established thresholds in final drug products. Regulatory submissions require comprehensive characterization data, including synthetic pathways, analytical detection methods, and toxicological assessments for impurities present above the identification threshold of 0.10% [5] [8].
Table 1: Key Chemical Identifiers of Lesinurad Impurity B
Property | Specification |
---|---|
Chemical Name | 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid |
Molecular Formula | C₁₇H₁₅N₃O₂S |
Molecular Weight | 325.39 g/mol |
Structural Difference | Des-bromo analogue of lesinurad |
ICH Classification | Identified Impurity |
In lesinurad API production, Impurity B serves as a critical quality attribute (CQA) that directly impacts batch release specifications. Manufacturers must demonstrate control over this impurity through validated analytical procedures with detection limits ≤0.03% and quantitation limits ≤0.05%. During process optimization, Impurity B levels function as a key indicator of reaction efficiency, particularly in the triazole ring formation step where incomplete bromination or subsequent reductive dehalogenation may occur [4] [7].
Current Good Manufacturing Practice (cGMP) requires strict documentation of Impurity B levels throughout the manufacturing process. Leading API suppliers implement in-process controls including reaction monitoring via HPLC at intermediate stages to ensure Impurity B remains below 0.15% in crude lesinurad. Final API specifications typically set the acceptance criterion for Impurity B at not more than 0.20% in accordance with ICH guidelines, though some manufacturers achieve consistently lower levels (≤0.10%) through optimized crystallization techniques [4] [7]. The impurity profile, including Impurity B, forms an essential component of the regulatory submission dossier and is subject to ongoing stability monitoring in commercial products.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: